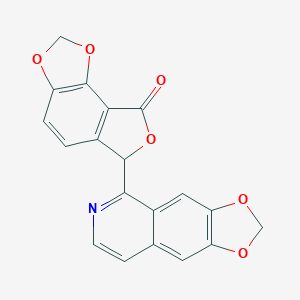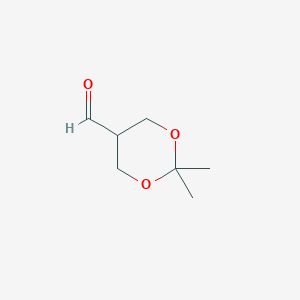
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds related to 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde involves various approaches. A notable method includes the preparation of Butane-1,2-diacetal-protected l-Glyceraldehyde from d-Mannitol, showcasing a stable alternative to glyceraldehyde acetonide, synthesized from inexpensive D-mannitol along with related building blocks (S. Ley & P. Michel, 2003). Another study presented the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, revealing insights into its coordination through nitrogen and oxygen atoms (H. Shearer, J. Twiss, & K. Wade, 1980).
Molecular Structure Analysis The molecular structure of related compounds, such as 2,2-Dimethyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, was studied, revealing a slightly distorted boat conformation of the 1,3-dioxane ring, stabilized by weak intermolecular C—H⋯O hydrogen bonds (Wulan Zeng, 2011).
Chemical Reactions and Properties Chemical reactions involving 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde derivatives include the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehyde with Meldrum's acid, demonstrating a green and efficient synthesis method (K. Shelke et al., 2009).
Physical Properties Analysis The study of physical properties of compounds like 2,2-Dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones revealed exclusive products of hydrogenation of the exocyclic double bond, with the three-dimensional structure investigated by x-ray diffraction analysis (G. Krapivin et al., 1989).
Chemical Properties Analysis Chemical properties, such as reactivity and stability, are exemplified in the synthesis and crystal structure analysis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, illustrating the compound's crystalline structure and its stabilization through weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
Applications De Recherche Scientifique
Chemodosimeter : It serves as a selective chromogenic and fluorogenic chemodosimeter for detecting cyanide and sulfide in aqueous medium (Ferreira et al., 2019).
Crystal Structure Research : The compound's stable crystal structure and slightly distorted 1,3-dioxane ring conformation make it useful in chemical research (Zeng, 2011).
Organocatalysis : It is used in organocatalytic asymmetric Michael addition, producing polyfunctional nitro ketones with varying diastereoselectivity and enantiomeric excesses (Enders & Chow, 2006).
Synthesis of Alternatives : The synthesized version, 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxane, has a high overall yield and efficiency for research applications, including as a stable alternative to glyceraldehyde acetonide (Pei, 2001; Ley & Michel, 2003).
Synthesis of Natural Products : Its derivatives, such as 1,3-dimethylated imidazolium carbaldehydes, are useful in various reactions, including the synthesis of norzooanemonin, a natural product (Berezin & Achilefu, 2007).
Condensation Reactions : It participates in condensation reactions like the Knoevenagel condensation, offering advantages such as simple procedures and mild conditions (Shelke et al., 2009).
Synthesis of Dioxane Derivatives : It is used in the synthesis of various 2,2-dimethyl-1,3-dioxane derivatives, like 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which is a quick, efficient, and environmentally friendly method (Jin et al., 2006).
Crystallography Studies : Its derivatives exhibit specific conformations and intermolecular bonding properties, useful in structural chemistry (Zeng, 2010, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYTHSHCFHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



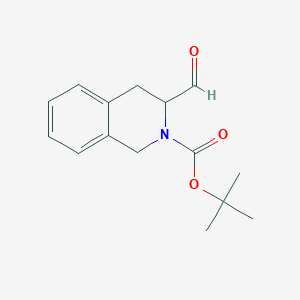
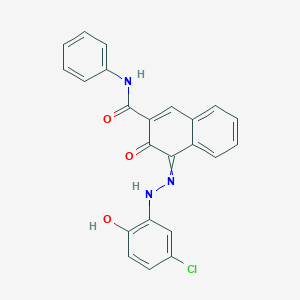
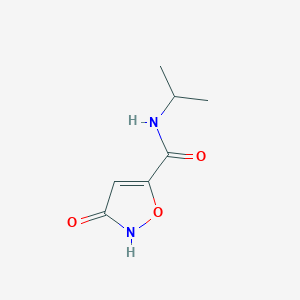
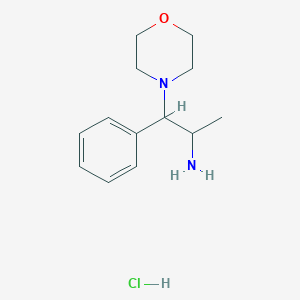
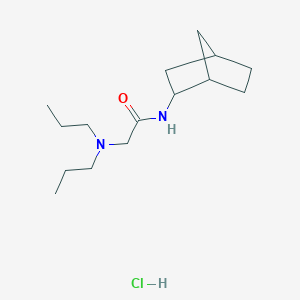
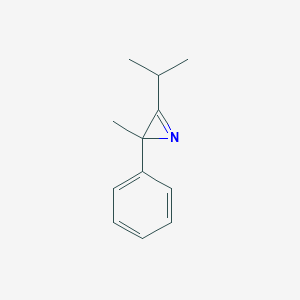
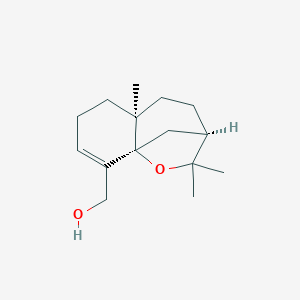
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
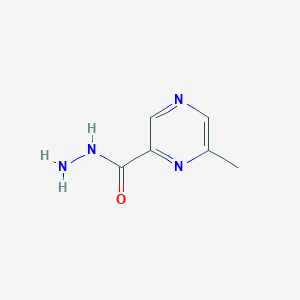
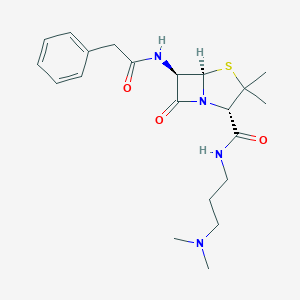
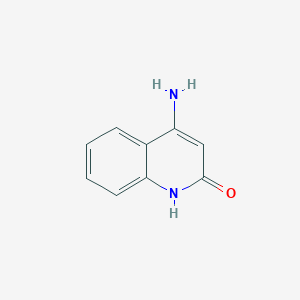
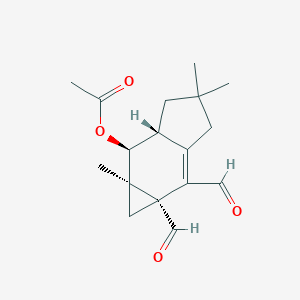
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
